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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentyne

Cat. No.: B13617016 Get Quote

An In-depth Technical Guide to 3,4-Dimethyl-1-
pentyne
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentyne, including

its chemical identity, physicochemical properties, and key synthetic methodologies.

IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical compound is critical for scientific communication.

The standard nomenclature for the compound of interest is established by the International

Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3,4-dimethylpent-1-yne.[1] It is an organic compound

classified as an alkyne, which is characterized by a carbon-carbon triple bond.[2] The structure

consists of a five-carbon chain (pentyne) with the triple bond located at the first carbon (1-

pentyne). Two methyl groups are attached as substituents at the third and fourth carbon atoms.

[2]

A variety of synonyms and identifiers are used in different chemical databases and commercial

listings. These are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for 3,4-Dimethyl-1-pentyne
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Type Identifier Source

Synonym 3,4-DIMETHYL-1-PENTYNE Depositor-Supplied[1]

Synonym 1-Pentyne, 3,4-dimethyl- NIST[3]

Synonym (+-)-3,4-dimethyl-1-pentyne NIST[4]

CAS Number 61064-08-2 EPA DSSTox[1]

Molecular Formula C7H12 PubChem[1][5]

InChI
InChI=1S/C7H12/c1-5-

7(4)6(2)3/h1,6-7H,2-4H3
PubChem[1]

InChIKey
JDQKSTIAVKXRSK-

UHFFFAOYSA-N
PubChem[1]

SMILES C#CC(C)C(C)C Cheméo[6]

Physicochemical Properties
Understanding the physical and chemical properties of 3,4-Dimethyl-1-pentyne is essential for

its handling, application in synthesis, and for analytical characterization.

Table 2: Computed Physicochemical Properties of 3,4-Dimethyl-1-pentyne
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Property Value Unit Source

Molecular Weight 96.17 g/mol PubChem[1][5]

Exact Mass 96.093900383 Da PubChem[1][5]

XLogP3-AA (LogP) 2.5 PubChem[1][5]

Hydrogen Bond Donor

Count
0 PubChem[5]

Hydrogen Bond

Acceptor Count
0 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Topological Polar

Surface Area
0 Å² PubChem[1][5]

Normal Boiling Point 348.80 K
Joback Calculated

Property[6]

Normal Melting Point 185.62 K
Joback Calculated

Property[6]

Enthalpy of

Vaporization
30.26 kJ/mol

Joback Calculated

Property[6]

Enthalpy of Fusion 9.81 kJ/mol
Joback Calculated

Property[6]

Critical Temperature 532.81 K
Joback Calculated

Property[6]

Critical Pressure 3356.75 kPa
Joback Calculated

Property[6]

Kovats Retention

Index (non-polar)
624 NIST[1][3]

Synthetic Methodologies
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The synthesis of 3,4-Dimethyl-1-pentyne can be achieved through several established

organic chemistry reactions. The choice of method often depends on the availability of starting

materials, desired scale, and required purity.

A common and straightforward method for the synthesis of terminal alkynes is the alkylation of

acetylene.[2] This method involves the deprotonation of a terminal alkyne with a strong base,

such as sodium amide (NaNH₂), to form a sodium acetylide. This is followed by a nucleophilic

substitution reaction (SN2) with an appropriate alkyl halide.

Experimental Protocol: Alkylation of Acetylene

Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer,

a dropping funnel, and a condenser with a drying tube, suspend sodium amide in anhydrous

liquid ammonia at -33 °C.

Bubble acetylene gas through the stirred suspension. The formation of the sodium acetylide

is indicated by a color change.

Alkylation: Add the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) dropwise to the

sodium acetylide suspension while maintaining the temperature.

Stir the reaction mixture for several hours to ensure complete reaction.

Workup: Carefully quench the reaction with ammonium chloride. Allow the ammonia to

evaporate.

Add water to the residue and extract the organic product with a suitable solvent such as

diethyl ether.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.

Purify the crude product by fractional distillation to yield 3,4-Dimethyl-1-pentyne.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon

bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a
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palladium complex and a copper(I) co-catalyst. While typically used to add aryl or vinyl groups,

modifications can be adapted for alkyl substitutions.

Experimental Protocol: Sonogashira Coupling (Generalized)

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add

a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable solvent

(e.g., triethylamine or THF).

Add the terminal alkyne and the vinyl or aryl halide to the reaction mixture.

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as

monitored by TLC or GC.

Workup: Filter the reaction mixture to remove the catalyst.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the coupled product.

Dehydrohalogenation involves the elimination of a hydrogen halide from a dihaloalkane or a

vinyl halide to form an alkyne.[2] Starting from a suitable precursor like 1,1-dibromo-3,4-

dimethylpentane, treatment with a strong base can yield 3,4-Dimethyl-1-pentyne.

Experimental Protocol: Dehydrohalogenation

Reaction Setup: In a round-bottom flask, dissolve the dihaloalkane precursor in a suitable

solvent like THF or DMSO.

Add a strong base, such as potassium tert-butoxide or sodium amide, to the solution at a

controlled temperature.

Stir the reaction mixture for a specified time to allow for complete elimination.

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent.
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Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in

vacuo.

Purify the resulting alkyne by distillation.

Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 3,4-Dimethyl-1-
pentyne via the alkylation of acetylene.

Synthesis of 3,4-Dimethyl-1-pentyne via Alkylation

Starting Materials:
Acetylene & Alkyl Halide

Step 1: Acetylide Formation
(Strong Base, e.g., NaNH2) Step 2: Alkylation (SN2 Reaction) Step 3: Reaction Quenching

& Workup Step 4: Extraction & Drying Step 5: Purification
(Fractional Distillation)

Final Product:
3,4-Dimethyl-1-pentyne

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3,4-Dimethyl-1-pentyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,4-Dimethyl-1-pentyne | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Buy 3,4-Dimethyl-1-pentyne | 61064-08-2 [smolecule.com]

3. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]

4. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]

5. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

To cite this document: BenchChem. [3,4-Dimethyl-1-pentyne IUPAC nomenclature and
synonyms]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b13617016?utm_src=pdf-body
https://www.benchchem.com/product/b13617016?utm_src=pdf-body
https://www.benchchem.com/product/b13617016?utm_src=pdf-body-img
https://www.benchchem.com/product/b13617016?utm_src=pdf-body
https://www.benchchem.com/product/b13617016?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethyl-1-pentyne
https://www.smolecule.com/products/s14152601
https://webbook.nist.gov/cgi/cbook.cgi?ID=R66540&Units=SI&Mask=2A28
https://webbook.nist.gov/cgi/inchi?ID=C54677202
https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3_4-dimethylpent-1-yne
https://pubchem.ncbi.nlm.nih.gov/compound/3R_-3_4-dimethylpent-1-yne
https://www.chemeo.com/cid/43-591-8/1-Pentyne-3-4-dimethyl
https://www.benchchem.com/product/b13617016#3-4-dimethyl-1-pentyne-iupac-nomenclature-and-synonyms
https://www.benchchem.com/product/b13617016#3-4-dimethyl-1-pentyne-iupac-nomenclature-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13617016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13617016#3-4-dimethyl-1-pentyne-iupac-
nomenclature-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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